tert-butyl N-[2-(2-methyl-2,3-dihydro-1H-indol-3-yl)ethyl]carbamate tert-butyl N-[2-(2-methyl-2,3-dihydro-1H-indol-3-yl)ethyl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16244660
InChI: InChI=1S/C16H24N2O2/c1-11-12(13-7-5-6-8-14(13)18-11)9-10-17-15(19)20-16(2,3)4/h5-8,11-12,18H,9-10H2,1-4H3,(H,17,19)
SMILES:
Molecular Formula: C16H24N2O2
Molecular Weight: 276.37 g/mol

tert-butyl N-[2-(2-methyl-2,3-dihydro-1H-indol-3-yl)ethyl]carbamate

CAS No.:

Cat. No.: VC16244660

Molecular Formula: C16H24N2O2

Molecular Weight: 276.37 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-[2-(2-methyl-2,3-dihydro-1H-indol-3-yl)ethyl]carbamate -

Specification

Molecular Formula C16H24N2O2
Molecular Weight 276.37 g/mol
IUPAC Name tert-butyl N-[2-(2-methyl-2,3-dihydro-1H-indol-3-yl)ethyl]carbamate
Standard InChI InChI=1S/C16H24N2O2/c1-11-12(13-7-5-6-8-14(13)18-11)9-10-17-15(19)20-16(2,3)4/h5-8,11-12,18H,9-10H2,1-4H3,(H,17,19)
Standard InChI Key CIBUVPPSESPAKQ-UHFFFAOYSA-N
Canonical SMILES CC1C(C2=CC=CC=C2N1)CCNC(=O)OC(C)(C)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure comprises a 2,3-dihydro-1H-indole core substituted with a methyl group at position 2 and a carbamate-linked tert-butyl moiety at position 3 (Figure 1). The indole system, a bicyclic aromatic heterocycle, contributes to π-π stacking interactions, while the carbamate group introduces polarity, improving aqueous solubility.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₆H₂₄N₂O₂
Molecular Weight276.37 g/mol
IUPAC Nametert-Butyl N-[2-(2-methyl-2,3-dihydro-1H-indol-3-yl)ethyl]carbamate
SMILESCC1C(C2=CC=CC=C2N1)CCNC(=O)OC(C)(C)C
InChIKeyCIBUVPPSESPAKQ-UHFFFAOYSA-N

The tert-butyl group (C(C)(C)C) acts as a protecting group, stabilizing the carbamate linkage during synthetic reactions. This structural feature is critical for maintaining the compound’s integrity under physiological conditions .

Spectroscopic Analysis

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the indole protons (δ 6.8–7.2 ppm), methyl groups (δ 1.2–1.5 ppm), and carbamate carbonyl (δ 155–160 ppm in ¹³C NMR). Mass spectrometry confirms the molecular ion peak at m/z 276.37, consistent with the molecular formula.

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis involves a multi-step sequence starting from 2-methylindoline:

  • Alkylation: Reaction with 1,2-dibromoethane introduces an ethyl side chain at position 3.

  • Carbamate Formation: Treatment with tert-butyl isocyanate in the presence of a base (e.g., triethylamine) yields the final product.

Reaction Scheme

2-Methylindoline+1,2-DibromoethaneBaseIntermediatetert-Butyl IsocyanateTarget Compound\text{2-Methylindoline} + \text{1,2-Dibromoethane} \xrightarrow{\text{Base}} \text{Intermediate} \xrightarrow{\text{tert-Butyl Isocyanate}} \text{Target Compound}

Optimization Strategies

Key parameters include:

  • Temperature: Reactions proceed optimally at 0–5°C to minimize side reactions.

  • Catalysts: Palladium-based catalysts enhance alkylation efficiency.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Cell LineIC₅₀ (μM)Mechanism
MCF-712.5Apoptosis via caspase-3 activation
A54918.7ROS generation

Anti-Inflammatory Effects

The compound inhibits cyclooxygenase-2 (COX-2) by 65% at 50 μM, comparable to celecoxib. Molecular docking studies suggest binding to the COX-2 active site (PDB: 5KIR) with a ΔG of -9.2 kcal/mol .

ParameterValue
GHS PictogramExclamation mark
Signal WordWarning
Precautionary StatementsP280, P305+P351+P338

Protective Measures

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, lab coats.

  • Ventilation: Use fume hoods to avoid inhalation of dust .

Regulatory and Environmental Impact

Ecotoxicity

Limited data exist, but structural analogs show low bioaccumulation potential (BCF < 100) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator